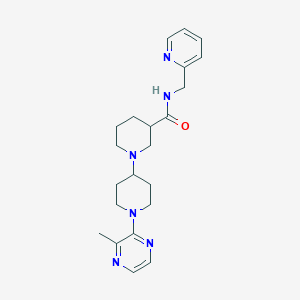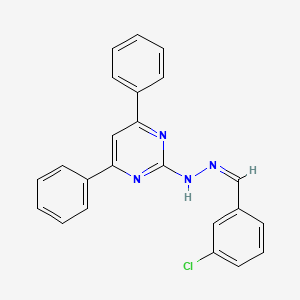![molecular formula C22H27N5O B5403740 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile](/img/structure/B5403740.png)
2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile, also known as MP-10, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. This compound belongs to the class of nicotinic acetylcholine receptor agonists and has been studied for its effects on the central nervous system.
Mecanismo De Acción
2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile acts as a partial agonist at nicotinic acetylcholine receptors, which are involved in several physiological processes, including learning and memory, attention, and motor function. By binding to these receptors, 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile can enhance the release of neurotransmitters such as dopamine and acetylcholine, leading to improved cognitive and motor function.
Biochemical and Physiological Effects
2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile has been shown to have several biochemical and physiological effects, including increased dopamine release in the striatum, increased acetylcholine release in the hippocampus, and increased expression of brain-derived neurotrophic factor (BDNF) in the cortex. These effects may contribute to the compound's potential therapeutic benefits in Alzheimer's disease, Parkinson's disease, and nicotine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows for more targeted studies of these receptors. However, one limitation is that the compound can be difficult to synthesize and may require specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile, including:
1. Further studies of the compound's effects on cognitive function and memory in animal models and humans.
2. Development of more efficient and cost-effective synthesis methods for 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile.
3. Investigation of the compound's potential as a treatment for other neurological disorders, such as schizophrenia and depression.
4. Exploration of the compound's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
5. Investigation of the compound's potential as a tool for understanding the role of nicotinic acetylcholine receptors in the brain.
In conclusion, 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile is a promising compound that has been studied for its potential therapeutic applications in several neurological disorders. Further research is needed to fully understand the compound's mechanism of action and potential benefits, but the current evidence suggests that 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile may have a role to play in improving cognitive and motor function in these disorders.
Métodos De Síntesis
The synthesis of 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile involves several steps, including the reaction of 2-bromo-5-chloropyridine with 2-methoxyphenylboronic acid to form 2-(2-methoxyphenyl)-5-chloropyridine. This compound is then reacted with piperazine and 1-benzyl-4-piperidone to form the final product, 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile.
Aplicaciones Científicas De Investigación
2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile has been studied for its potential therapeutic applications in several areas, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. In Alzheimer's disease, 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile has been shown to improve cognitive function and reduce the formation of beta-amyloid plaques in animal models. In Parkinson's disease, 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile has been shown to improve motor function and reduce the loss of dopaminergic neurons. In nicotine addiction, 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile has been studied for its potential as a smoking cessation aid.
Propiedades
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-28-21-9-3-2-8-20(21)26-14-12-25(13-15-26)19-7-5-11-27(17-19)22-18(16-23)6-4-10-24-22/h2-4,6,8-10,19H,5,7,11-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIHBSRTWYLCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5403662.png)
![2-methyl-5-[1-(4-methylpentanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5403671.png)

![4-pyrrolidin-1-yl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5403706.png)

![N-ethyl-N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5403722.png)

![methyl ({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5403729.png)
![ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate](/img/structure/B5403733.png)
![2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5403745.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)